Welcome to the BenchChem Online Store!
molecular formula C13H12N2O3 B8433914 4-(3-Oxo-3a,4,5,6-tetrahydro-3H-cyclopentapyrazol-2-yl)benzoic Acid

4-(3-Oxo-3a,4,5,6-tetrahydro-3H-cyclopentapyrazol-2-yl)benzoic Acid

Cat. No. B8433914
M. Wt: 244.25 g/mol
InChI Key: QGMDQRVWUZNUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07223788B2

Procedure details

A solution of 4-hydrazinobenzoic acid (0.3 g), ethyl-2-oxocyclopentanecarboxylate (0.31 g) and p-toluenesulfonic acid (340 mg) in ethanol (12 ml) was boiled under reflux for 12 hours. The concentrated reaction solution was purified by preparative HPLC. The isolated reaction product (as ethyl ester) was hydrolyzed by method P-a. This resulted in the product with the molecular weight of 244.25 (C13H12N2O3); MS (ESI): 245 (M+H+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[NH2:2].C([O:14][C:15]([CH:17]1[CH2:21][CH2:20][CH2:19][C:18]1=O)=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[O:14]=[C:15]1[CH:17]2[CH2:21][CH2:20][CH2:19][C:18]2=[N:2][N:1]1[C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)=O
Step Three
Name
Quantity
340 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The concentrated reaction solution
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
The isolated reaction product (as ethyl ester)
CUSTOM
Type
CUSTOM
Details
This resulted in the product with the molecular weight of 244.25 (C13H12N2O3)

Outcomes

Product
Name
Type
Smiles
O=C1N(N=C2C1CCC2)C2=CC=C(C(=O)O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.